Enzymatic Target Switch: OSC Inhibition vs. SE Inhibition Relative to the Non-Methylated Analog
In a direct head-to-head comparison within the same study, trisnorsqualene N-methylcyclopropylamine inhibited [³H]-squalene conversion to [³H]lanosterol in rat hepatic microsomes with an IC50 of 12.0 µM, indicating OSC inhibition, whereas its non-methylated analog trisnorsqualene cyclopropylamine inhibited [³H]-squalene conversion to [³H]squalene epoxide with an IC50 of 5.0 µM, indicating SE inhibition [1]. The N-methyl derivative caused [³H]-squalene epoxide to accumulate, confirming that the block occurs downstream of SE, at the OSC step [1].
| Evidence Dimension | Inhibitory target enzyme (microsomal assay) |
|---|---|
| Target Compound Data | IC50 = 12.0 µM (inhibition of lanosterol formation from squalene; target = OSC) |
| Comparator Or Baseline | Trisnorsqualene cyclopropylamine: IC50 = 5.0 µM (inhibition of squalene epoxide formation; target = SE) |
| Quantified Difference | Target enzyme differs qualitatively (OSC vs. SE); potency differs by 2.4-fold in opposing enzymatic steps |
| Conditions | Rat hepatic microsomes; [³H]-squalene substrate; measurement of [³H]lanosterol and [³H]squalene epoxide formation |
Why This Matters
This demonstrates that simple N-methylation redirects inhibition from SE to OSC, meaning the two compounds are mechanistically non-interchangeable and must be selected based on the specific enzymatic step under investigation.
- [1] Van Sickle WA, Angelastro MR, Wilson P, Cooper JR, Marquart A, Flanagan MA. Inhibition of cholesterol synthesis by cyclopropylamine derivatives of squalene in human hepatoblastoma cells in culture. Lipids. 1992 Mar;27(3):157-60. doi: 10.1007/BF02536171. PMID: 1326069. View Source
